![molecular formula C18H15F3N4 B2394787 1-哌啶-1-基-3-(三氟甲基)吡啶并[1,2-a]苯并咪唑-4-腈 CAS No. 354147-93-6](/img/structure/B2394787.png)

1-哌啶-1-基-3-(三氟甲基)吡啶并[1,2-a]苯并咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

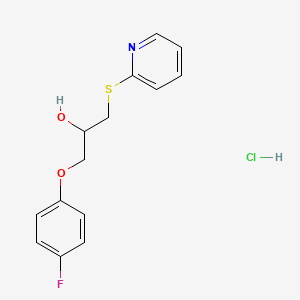

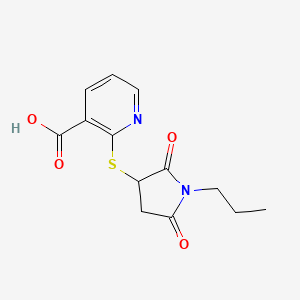

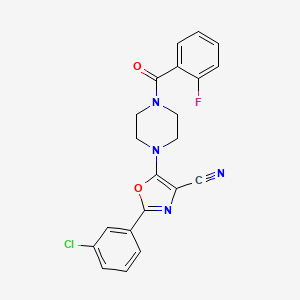

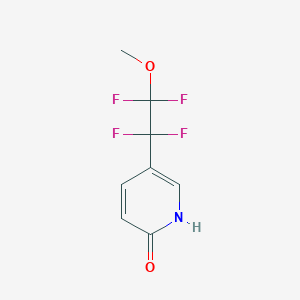

“1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex organic compound. It contains several functional groups and rings, including a piperidine ring, a trifluoromethyl group, a pyrido[1,2-a]benzimidazole ring, and a carbonitrile group .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic moieties like imidazole and benzimidazole . These moieties are known for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . The synthesis process often involves heating under reflux in a solvent like pyridine .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of nitrogen atoms in the imidazole and benzimidazole rings can lead to the formation of tautomeric forms . The trifluoromethyl group is likely to add to the complexity of the structure.Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites. For instance, the piperidine ring could undergo N-alkylation . The benzimidazole moiety could also undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole, a related compound, is known to be a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用

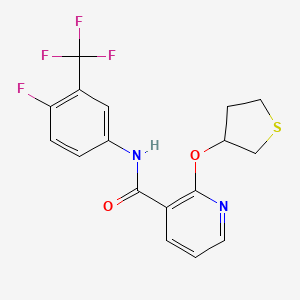

Antiviral Activity

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile: and its derivatives have shown promise as antiviral agents. In a recent study , a series of novel isatin derivatives (compounds 1–9) were synthesized and evaluated against three viruses:

Among these compounds, 9, 5, and 4 exhibited the highest antiviral activity against H1N1, HSV-1, and COX-B3, respectively. Compound 7 demonstrated safety with a high CC50 value. Additionally, in silico studies supported their binding affinities and pharmacokinetic properties .

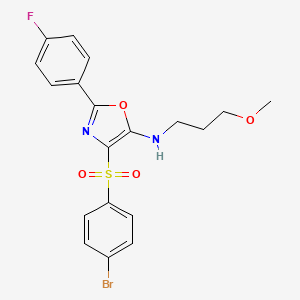

NLRP3 Inhibition

Another avenue of interest involves the modulation of NLRP3 inflammasome activation. HS203873, a derivative of 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile , was found to bind to NLRP3 and inhibit its activation, leading to reduced IL-1β release .

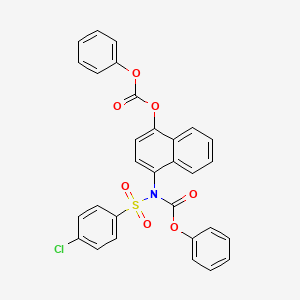

Dual Kinase Inhibition

Researchers have designed 2-amino-4-(1-piperidine) pyridine derivatives based on this scaffold. These compounds act as dual inhibitors for clinically relevant kinases, including Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

5-HT1D Receptor Affinity

Certain fluorinated derivatives of this compound have maintained high affinity for the 5-HT1D receptor and displayed agonist effects in vitro .

作用机制

Target of Action

Compounds containing benzimidazole and piperidine moieties have been known to interact with various biological targets .

Mode of Action

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Piperidine derivatives have also been associated with various biological activities .

属性

IUPAC Name |

1-piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4/c19-18(20,21)13-10-16(24-8-4-1-5-9-24)25-15-7-3-2-6-14(15)23-17(25)12(13)11-22/h2-3,6-7,10H,1,4-5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPWDTJRYQAUED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-aminopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B2394705.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2394715.png)

![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)propanamide](/img/structure/B2394721.png)

![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)